6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride
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Overview
Description
6-Oxa-2-azaspiro[34]octan-8-one hydrochloride is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Common reducing agents can be used to modify the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Another spiro compound with similar structural features.
4-Oxa-7-azaspiro[2.5]octan-6-one: A related compound with a different ring structure.
Uniqueness
6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-8-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5-1-9-4-6(5)2-7-3-6;/h7H,1-4H2;1H |
InChI Key |
QSRPBSMTMNMEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(CNC2)CO1.Cl |
Origin of Product |
United States |
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